molecular formula C13H21F3N2O4S B6960168 N-[1-(2-propan-2-ylsulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide

N-[1-(2-propan-2-ylsulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide

Cat. No.: B6960168
M. Wt: 358.38 g/mol
InChI Key: FERMTZRQKDMKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-propan-2-ylsulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide is a complex organic compound featuring a piperidine ring substituted with a trifluoromethyl group and an acetamide moiety

Properties

IUPAC Name

N-[1-(2-propan-2-ylsulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O4S/c1-8(2)23(21,22)7-12(20)18-6-10(17-9(3)19)4-5-11(18)13(14,15)16/h8,10-11H,4-7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERMTZRQKDMKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC(=O)N1CC(CCC1C(F)(F)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-propan-2-ylsulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under catalytic conditions.

    Sulfonylation and Acetylation: The sulfonyl and acetyl groups are introduced through sulfonylation and acetylation reactions, respectively. Sulfonylation can be performed using sulfonyl chlorides in the presence of a base, while acetylation typically involves acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where nucleophiles can replace the acetyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted amides or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-propan-2-ylsulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its trifluoromethyl group can enhance binding affinity and selectivity in biological assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group often enhances metabolic stability and bioavailability, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-propan-2-ylsulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The sulfonyl and acetamide groups can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-sulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide: Similar structure but without the isopropyl group.

    N-[1-(2-propan-2-ylsulfonylacetyl)-6-(methyl)piperidin-3-yl]acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-[1-(2-propan-2-ylsulfonylacetyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide is unique due to the presence of both the trifluoromethyl and isopropyl sulfonyl groups. These groups confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.